

Varioxepine A CAS number and chemical properties

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Compound of Interest

Compound Name: Varioxepine A

Cat. No.: B2712414

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Varioxepine A: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Varioxepine A is a novel fungal metabolite, a 3H-oxepine-containing alkaloid, first isolated from the marine algal-derived endophytic fungus *Paecilomyces variotii*.^{[1][2]} It is distinguished by a unique and complex chemical architecture, featuring an unprecedented condensed 3,6,8-trioxabicyclo[3.2.1]octane motif.^{[1][2]} Structurally, it is a diketopiperazine-type alkaloid.^[3]

Varioxepine A has demonstrated potent and specific antifungal activity against the plant pathogenic fungus *Fusarium graminearum*, a significant contributor to crop diseases worldwide.^{[1][3]} This technical guide provides a comprehensive overview of the chemical properties, biological activity, and the experimental methodologies used in the isolation, characterization, and bioactivity assessment of **Varioxepine A**.

Chemical Properties

Varioxepine A is characterized by a complex heterocyclic structure. Its key chemical identifiers and properties are summarized in the table below for easy reference.

Property	Value	Source
CAS Number	1623451-72-8	[4]
Molecular Formula	C ₂₆ H ₂₉ N ₃ O ₅	[4]
Molecular Weight	463.5 g/mol	[4]
IUPAC Name	(16aR)3R,4-dihydro-4,4-dimethyl-10-(1-methylethyl)-7S-(phenylmethyl)-3,5aS-epoxy-2H,5aH,7H-[1][5]dioxepino[2,3-e]oxepino[2,3-d]pyrazino[1,2-a]pyrimidin-8(9H)-one	[4]
SMILES	<chem>CC(C)C(NC1=O)=C2N=C(OC=CC=C3)C3(OC--INVALID-LINK--O5)C54N2[C@H]1CC6=CC=C C=C6</chem>	[4]
InChI Key	PZRCCRWGGJKTKC-GZLQHJCCSA-N	[4]
Origin	Fungal Metabolite from <i>Paecilomyces variotii</i>	[1][4]
Solubility	Soluble in methanol or DMSO	

Biological Activity

The primary reported biological activity of **Varioxepine A** is its antifungal property. Specifically, it shows potent inhibition of the plant pathogenic fungus *Fusarium graminearum*.

Bioactivity	Target Organism	Value	Source
Antifungal Activity	<i>Fusarium graminearum</i>	MIC = 4 µg/mL	[4]

The specific mechanism of action and the signaling pathways modulated by **Varioxepine A** to exert its antifungal effect have not yet been fully elucidated and represent an area for further research.

Experimental Protocols

Isolation and Purification of Varioxepine A

The following is a generalized protocol based on standard methods for the isolation of secondary metabolites from marine-derived fungi.

- **Fungal Cultivation:** The endophytic fungus *Paecilomyces variotii* is cultured on a solid rice medium to produce a sufficient quantity of the fungal biomass.
- **Extraction:** The fungal culture is exhaustively extracted with an organic solvent, typically ethyl acetate, to isolate the crude extract containing the secondary metabolites.
- **Solvent Partitioning:** The crude extract is then partitioned between different immiscible solvents of varying polarities (e.g., hexane, ethyl acetate, and butanol) to separate compounds based on their polarity.
- **Chromatographic Separation:** The ethyl acetate fraction, which typically contains alkaloids like **Varioxepine A**, is subjected to multiple rounds of column chromatography. This may include silica gel chromatography, Sephadex LH-20 chromatography, and preparative thin-layer chromatography (pTLC).
- **Final Purification:** The final purification is achieved using high-performance liquid chromatography (HPLC) to yield pure **Varioxepine A**.

Structure Elucidation

The complex structure of **Varioxepine A** was determined using a combination of spectroscopic techniques.

- **NMR Spectroscopy:** 1D (^1H and ^{13}C) and 2D (COSY, HSQC, and HMBC) Nuclear Magnetic Resonance (NMR) spectroscopic data are acquired to determine the planar structure and relative configuration of the molecule.

- **Mass Spectrometry:** High-resolution mass spectrometry (HRMS) is used to determine the molecular formula of the compound.
- **Single-Crystal X-ray Diffraction:** Due to the low proton-to-carbon ratio, the unambiguous assignment of the planar structure and relative configuration was ultimately confirmed by single-crystal X-ray diffraction analysis.[\[1\]](#)[\[2\]](#)
- **Determination of Absolute Configuration:** The absolute configuration of **Varioxepine A** was established using a combination of DFT (Density Functional Theory) conformational analysis and TDDFT-ECD (Time-Dependent Density Functional Theory - Electronic Circular Dichroism) calculations.[\[1\]](#)[\[2\]](#)

Antifungal Activity Assay against *Fusarium graminearum*

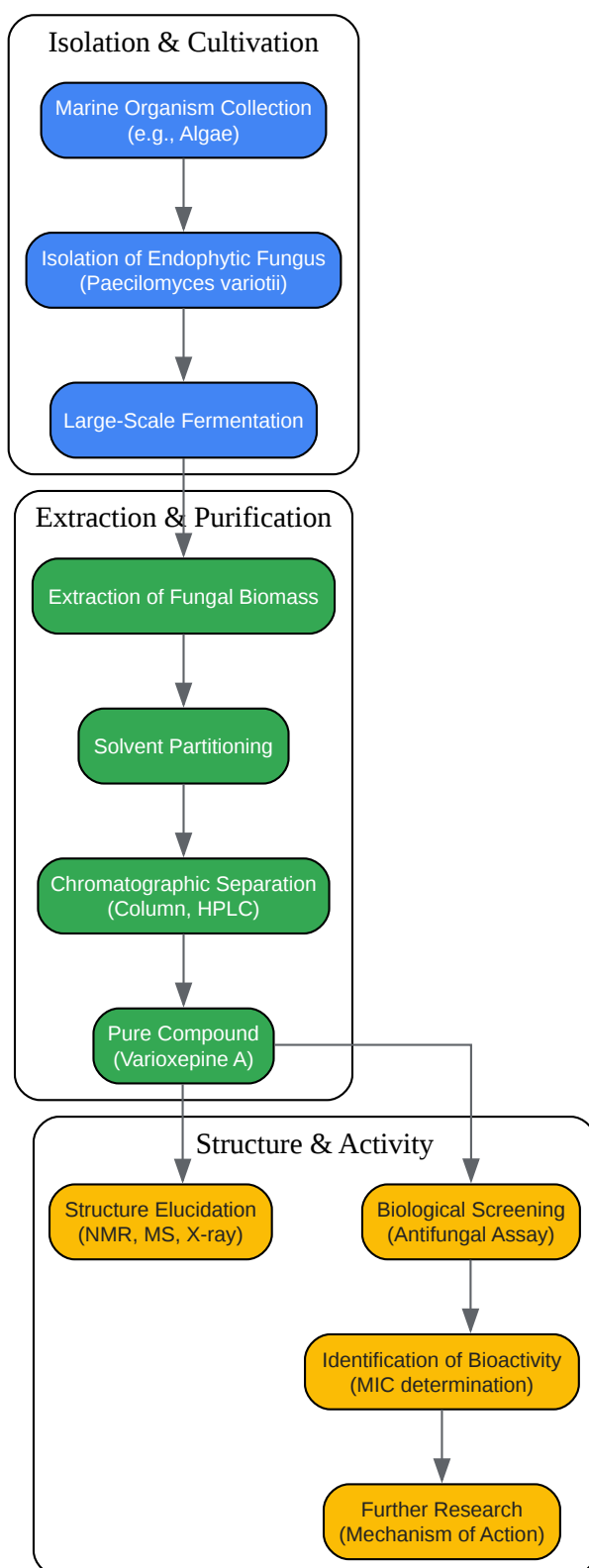
The following is a representative broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of **Varioxepine A** against *Fusarium graminearum*.

- **Inoculum Preparation:** A suspension of *Fusarium graminearum* spores is prepared from a fresh culture and the concentration is adjusted to a standard density (e.g., 1×10^5 spores/mL) in a suitable broth medium, such as RPMI-1640.
- **Serial Dilution:** **Varioxepine A** is dissolved in a suitable solvent (e.g., DMSO) and then serially diluted in the broth medium in a 96-well microtiter plate to obtain a range of test concentrations.
- **Inoculation:** Each well containing the diluted **Varioxepine A** is inoculated with the prepared fungal spore suspension. Control wells containing only the medium and the fungal suspension (positive control) and medium only (negative control) are also included.
- **Incubation:** The microtiter plate is incubated at an appropriate temperature (e.g., 28°C) for a defined period (e.g., 48-72 hours).
- **MIC Determination:** The MIC is determined as the lowest concentration of **Varioxepine A** that visibly inhibits the growth of *Fusarium graminearum*.

Visualizations

General Workflow for Natural Product Discovery

The following diagram illustrates the general workflow from the isolation of a microorganism to the identification and characterization of a bioactive compound like **Varioxepine A**.

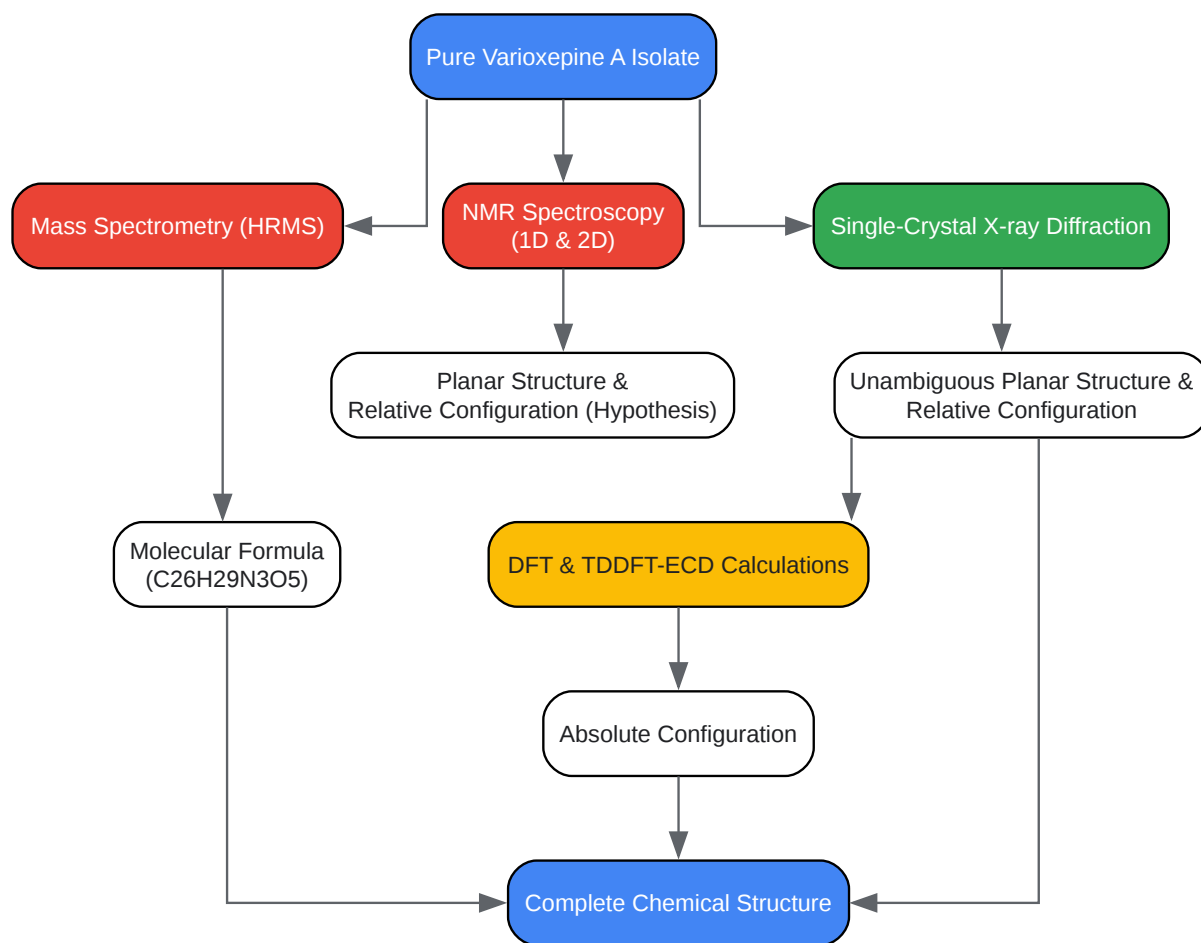


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Caption: General workflow for the discovery of **Varioxepine A**.

Logical Relationship of Structure Elucidation Techniques

The following diagram illustrates the logical flow of techniques used to determine the complete structure of **Varioxepine A**.



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Caption: Logical flow of **Varioxepine A** structure elucidation.

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References

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